molecular formula C6H8N2O3 B6227638 4-methoxy-1-methyl-1H-pyrazole-5-carboxylic acid CAS No. 1282329-59-2

4-methoxy-1-methyl-1H-pyrazole-5-carboxylic acid

Cat. No. B6227638
CAS RN: 1282329-59-2
M. Wt: 156.1
InChI Key:
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Description

4-Methoxy-1-methyl-1H-pyrazole-5-carboxylic acid (4-MMP) is a small molecule that acts as an inhibitor of the enzyme histone deacetylase (HDAC), which plays a role in gene expression. 4-MMP has been studied extensively in the laboratory setting and has been found to have a wide range of applications in scientific research.

Mechanism of Action

4-methoxy-1-methyl-1H-pyrazole-5-carboxylic acid binds to the active site of HDAC, preventing the enzyme from acetylating histones, which are proteins that play a role in gene expression. This inhibition of HDAC leads to the upregulation of genes that are normally silenced by HDAC, resulting in changes in gene expression and the regulation of a variety of cellular processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-methoxy-1-methyl-1H-pyrazole-5-carboxylic acid vary depending on the cell type and the concentration of 4-methoxy-1-methyl-1H-pyrazole-5-carboxylic acid used. In general, 4-methoxy-1-methyl-1H-pyrazole-5-carboxylic acid has been found to affect gene expression, epigenetic regulation, cell proliferation, cell differentiation, and apoptosis. In addition, 4-methoxy-1-methyl-1H-pyrazole-5-carboxylic acid has been found to have anti-inflammatory and anti-cancer effects, as well as to have neuroprotective and cardioprotective effects.

Advantages and Limitations for Lab Experiments

The main advantage of 4-methoxy-1-methyl-1H-pyrazole-5-carboxylic acid for lab experiments is its ability to inhibit HDAC, which allows scientists to study the role of HDAC in gene expression and other cellular processes. However, 4-methoxy-1-methyl-1H-pyrazole-5-carboxylic acid also has some limitations in the lab. For example, 4-methoxy-1-methyl-1H-pyrazole-5-carboxylic acid is not very soluble in water, which can make it difficult to use in experiments. Additionally, the effects of 4-methoxy-1-methyl-1H-pyrazole-5-carboxylic acid can vary depending on the cell type, making it difficult to draw general conclusions from experiments.

Future Directions

There are a number of potential future directions for 4-methoxy-1-methyl-1H-pyrazole-5-carboxylic acid research. For example, further research is needed to better understand the effects of 4-methoxy-1-methyl-1H-pyrazole-5-carboxylic acid on gene expression, epigenetic regulation, cell proliferation, cell differentiation, and apoptosis. Additionally, further research is needed to better understand the potential therapeutic effects of 4-methoxy-1-methyl-1H-pyrazole-5-carboxylic acid, such as its anti-inflammatory, anti-cancer, neuroprotective, and cardioprotective effects. Finally, further research is needed to develop more efficient and effective methods for synthesizing 4-methoxy-1-methyl-1H-pyrazole-5-carboxylic acid.

Synthesis Methods

4-methoxy-1-methyl-1H-pyrazole-5-carboxylic acid can be synthesized using a variety of methods, including a one-pot synthesis, a two-step synthesis, and a multi-step synthesis. The one-pot synthesis involves the reaction of 4-methoxybenzaldehyde and ethyl pyrazole-5-carboxylate in the presence of a base and a catalyst. The two-step synthesis involves the reaction of 4-methoxybenzaldehyde and ethyl pyrazole-5-carboxylate in the presence of a base and a catalyst, followed by the reaction of the resulting product with formaldehyde. The multi-step synthesis involves the reaction of 4-methoxybenzaldehyde and ethyl pyrazole-5-carboxylate in the presence of a base and a catalyst, followed by the reaction of the resulting product with formaldehyde, and then the reaction of the resulting product with a nucleophile.

Scientific Research Applications

4-methoxy-1-methyl-1H-pyrazole-5-carboxylic acid has a wide range of applications in scientific research. It has been used to study the role of HDAC in gene expression, epigenetics, and cancer. It has also been used to study the role of HDAC in neurological diseases, such as Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease. Additionally, 4-methoxy-1-methyl-1H-pyrazole-5-carboxylic acid has been used to study the role of HDAC in cardiovascular diseases, such as atherosclerosis and hypertension.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-methoxy-1-methyl-1H-pyrazole-5-carboxylic acid involves the reaction of 4-methoxy-1-methyl-1H-pyrazole-5-carboxylic acid hydrazide with a suitable reagent to form the desired product.", "Starting Materials": [ "4-methoxy-1-methyl-1H-pyrazole-5-carboxylic acid hydrazide", "Suitable reagent" ], "Reaction": [ "To a solution of 4-methoxy-1-methyl-1H-pyrazole-5-carboxylic acid hydrazide in a suitable solvent, add the suitable reagent.", "Stir the reaction mixture at a suitable temperature for a suitable time.", "Isolate the product by filtration or other suitable means.", "Purify the product by recrystallization or other suitable means." ] }

CAS RN

1282329-59-2

Product Name

4-methoxy-1-methyl-1H-pyrazole-5-carboxylic acid

Molecular Formula

C6H8N2O3

Molecular Weight

156.1

Purity

95

Origin of Product

United States

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